molecular formula C8H11NO3 B6256614 1-(prop-2-enoyl)pyrrolidine-2-carboxylic acid CAS No. 1391948-29-0

1-(prop-2-enoyl)pyrrolidine-2-carboxylic acid

Cat. No.: B6256614
CAS No.: 1391948-29-0
M. Wt: 169.2
InChI Key:
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Description

. This compound is characterized by its unique structure, which includes a pyrrolidine ring and an acryloyl group, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(prop-2-enoyl)pyrrolidine-2-carboxylic acid typically involves the reaction of proline with acryloyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product with high purity .

Industrial Production Methods: This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production on a larger scale .

Chemical Reactions Analysis

Types of Reactions: 1-(prop-2-enoyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The acryloyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the leaving group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

1-(prop-2-enoyl)pyrrolidine-2-carboxylic acid has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological systems and its interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and polymers due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(prop-2-enoyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The acryloyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that can alter their function. This interaction can affect various biochemical pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

    Proline: A standard amino acid with a similar pyrrolidine ring structure but lacking the acryloyl group.

    Acrylamide: Contains the acryloyl group but lacks the pyrrolidine ring.

    N-acylproline derivatives: Compounds with similar structures but different acyl groups attached to the proline.

Uniqueness: 1-(prop-2-enoyl)pyrrolidine-2-carboxylic acid is unique due to the presence of both the pyrrolidine ring and the acryloyl group, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

1391948-29-0

Molecular Formula

C8H11NO3

Molecular Weight

169.2

Purity

95

Origin of Product

United States

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